molecular formula C13H17NO4 B2520394 Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate CAS No. 900019-91-2

Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate

Cat. No.: B2520394
CAS No.: 900019-91-2
M. Wt: 251.282
InChI Key: ZITSLEDNSGRLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate is a fascinating chemical compound with diverse applications in scientific research. It offers a unique combination of properties that make it valuable for studying various biological processes. The compound has the molecular formula C13H17NO4 and a molecular weight of 251.27838 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate typically involves the esterification of 2-[3-(butyrylamino)-4-hydroxyphenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological pathways and processes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(acetylamino)-4-hydroxyphenyl]acetate
  • Methyl 2-[3-(propionylamino)-4-hydroxyphenyl]acetate
  • Methyl 2-[3-(valerylamino)-4-hydroxyphenyl]acetate

Uniqueness

Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate is unique due to its specific butyrylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research applications .

Properties

IUPAC Name

methyl 2-[3-(butanoylamino)-4-hydroxyphenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-4-12(16)14-10-7-9(5-6-11(10)15)8-13(17)18-2/h5-7,15H,3-4,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITSLEDNSGRLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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